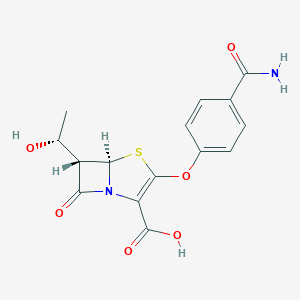
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Sydney, Australia. CX-5461 has been found to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancers.
Wirkmechanismus
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage through the activation of the p53 pathway, which can lead to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been found to induce DNA damage, activate the p53 pathway, and inhibit ribosomal RNA synthesis. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to reduce the expression of genes involved in DNA repair and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its specificity for cancer cells that have increased levels of RNA polymerase I activity. This makes it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy. However, one limitation of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate. One area of focus is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate treatment. Finally, there is ongoing research into the use of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate in combination with other cancer treatments, such as immune checkpoint inhibitors, to improve treatment outcomes.
Synthesemethoden
The synthesis of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate involves a multi-step process that includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)ethyl acetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form 3-(4-bromoanilino)thiophene-2-carboxylic acid. Finally, the bromine atom is replaced with a hydroxyl group through a nucleophilic substitution reaction to form 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has shown promising results in pre-clinical studies as a potential cancer treatment. It has been found to selectively target cancer cells that have increased levels of RNA polymerase I activity, which is a hallmark of many cancers. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Eigenschaften
CAS-Nummer |
105275-74-9 |
|---|---|
Produktname |
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate |
Molekularformel |
C15H14N2O6S |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |
InChI-Schlüssel |
MVTIDDWEBUVRRW-XIDCRBKBSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Synonyme |
3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



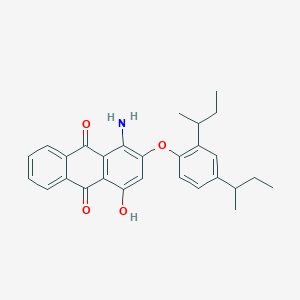
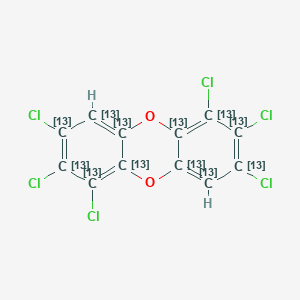

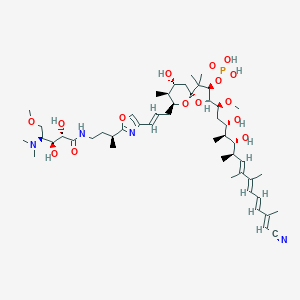
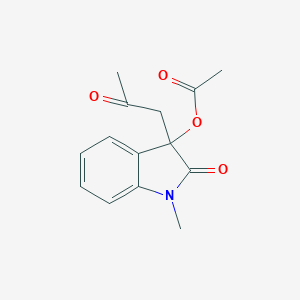
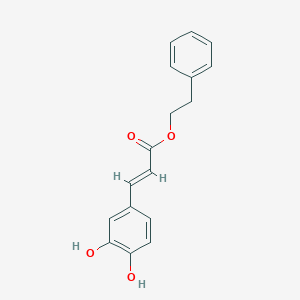
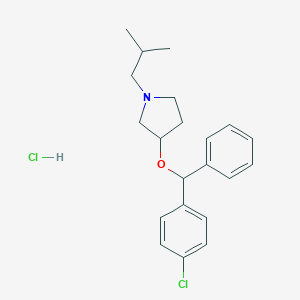
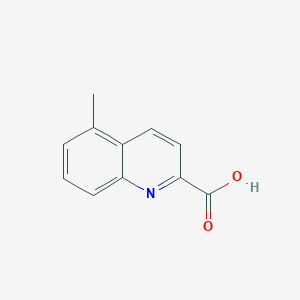
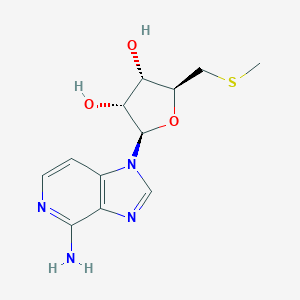
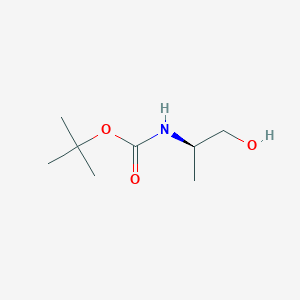
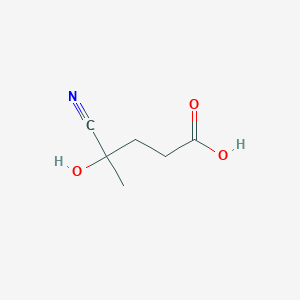
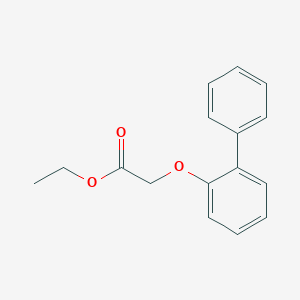
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)